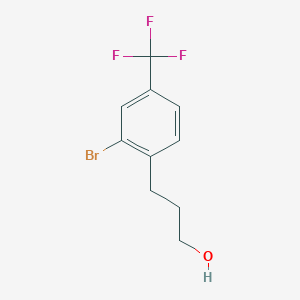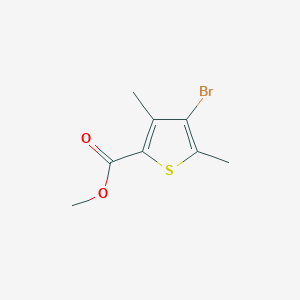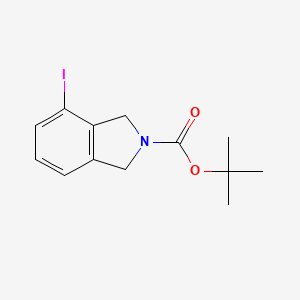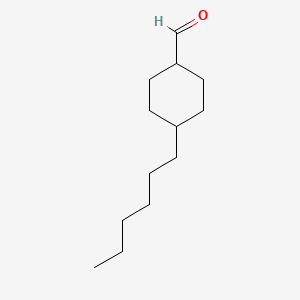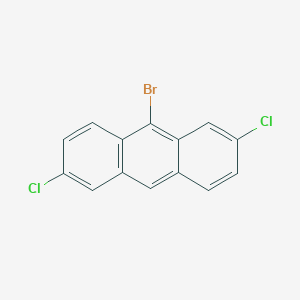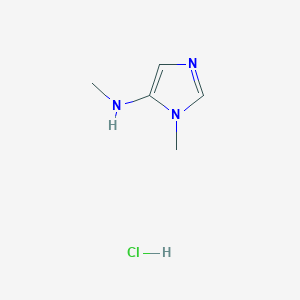![molecular formula C14H14N2 B13143417 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under the catalysis of a water-soluble iridium catalyst in an aqueous medium . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active naphthyridines.
Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to interact with nucleic acids and proteins .
Comparación Con Compuestos Similares
1,8-Naphthyridine: Known for its antimicrobial and anticancer activities.
1,5-Naphthyridine: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral properties.
1,6-Naphthyridine: Investigated for its anticancer and anti-HIV activities
Uniqueness: 5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethyl substitution at the 5-position enhances its stability and modifies its interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
5,5-dimethyl-10H-benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C14H14N2/c1-14(2)10-6-3-4-8-12(10)16-13-11(14)7-5-9-15-13/h3-9H,1-2H3,(H,15,16) |
Clave InChI |
PETSMHVIPJCRLO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(NC3=CC=CC=C31)N=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)

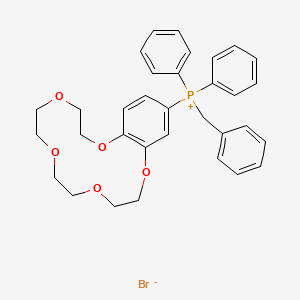
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


